molecular formula C9H14O B14557579 2-(But-3-yn-2-yl)pent-4-en-1-ol CAS No. 61753-57-9

2-(But-3-yn-2-yl)pent-4-en-1-ol

Cat. No.: B14557579
CAS No.: 61753-57-9
M. Wt: 138.21 g/mol
InChI Key: NLKPRHWCXRGHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-yn-2-yl)pent-4-en-1-ol is an organic compound with a unique structure featuring both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-2-yl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with but-3-yn-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-(But-3-yn-2-yl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-2-yl)pent-4-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: An alkyne alcohol with similar reactivity but lacking the alkene group.

    4-Penten-1-ol: An alkene alcohol with similar reactivity but lacking the alkyne group.

    3-Butyn-1-ol: An alkyne alcohol with a shorter carbon chain.

Uniqueness

2-(But-3-yn-2-yl)pent-4-en-1-ol is unique due to the presence of both alkyne and alkene functional groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for the development of new materials and pharmaceuticals.

Properties

CAS No.

61753-57-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-but-3-yn-2-ylpent-4-en-1-ol

InChI

InChI=1S/C9H14O/c1-4-6-9(7-10)8(3)5-2/h2,4,8-10H,1,6-7H2,3H3

InChI Key

NLKPRHWCXRGHHO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)C(CC=C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.